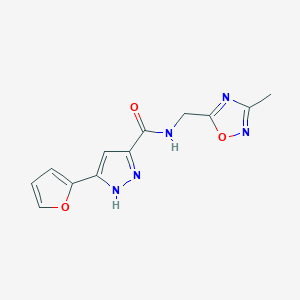

3-(furan-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7-14-11(20-17-7)6-13-12(18)9-5-8(15-16-9)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHXJJQQHCZNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=NNC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Furan-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 273.25 g/mol

- CAS Number : 1296782-49-4

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including anticancer effects. The mechanism by which this compound exerts its effects is thought to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, thereby inhibiting cancer cell growth.

Anticancer Activity

A study evaluated the antiproliferative effects of various oxadiazole derivatives against multiple cancer cell lines. While specific data on this compound is limited, related oxadiazole derivatives have demonstrated promising results:

| Cell Line | % Inhibition | Reference |

|---|---|---|

| T-47D (breast cancer) | 90.47% | |

| SK-MEL-5 (melanoma) | 84.32% | |

| MDA-MB-468 (breast) | 84.83% |

These findings suggest that compounds with similar structural motifs could potentially exhibit high antiproliferative activity.

Inhibitory Potency

In a comparative study involving various derivatives of oxadiazoles:

- Compound derivatives showed IC values ranging from sub-micromolar to low micromolar concentrations against different cancer types.

For instance:

| Compound | IC (µM) | Cancer Type |

|---|---|---|

| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl) | 0.24 | EGFR Inhibition |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl) | 0.420 | Alkaline Phosphatase |

These results indicate that structural modifications can significantly enhance the biological activity of oxadiazole-based compounds.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Functional Comparisons

- Antimicrobial Activity: Pyrazole-carboxamides like 3a () exhibit moderate antimicrobial activity, attributed to the chloro and cyano substituents enhancing lipophilicity and target binding . The target compound’s furan group may improve membrane permeability compared to phenyl substituents, but direct activity data are lacking.

- Trypanocidal Activity: Compound 21 () demonstrates potent trypanocidal activity due to its nitro group, which generates reactive oxygen species (ROS) in parasites . The absence of a nitro group in the target compound suggests divergent mechanisms, though the oxadiazole moiety could confer stability against metabolic degradation.

- Antimycobacterial Activity: Cephalosporin derivative 17b () combines a β-lactam core with a 3-methyl-1,2,4-oxadiazole group, showing selective activity against non-replicating Mycobacterium tuberculosis .

Kinase Inhibition :

Example 420 () incorporates an imidazo-pyridine-oxadiazole scaffold, inhibiting kinases via hydrogen bonding with the oxadiazole’s nitrogen atoms . The target compound’s pyrazole-oxadiazole framework may similarly interact with ATP-binding pockets.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 3-(furan-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and alkylation. Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for heterocyclic coupling (e.g., oxadiazole ring formation) .

- Base Catalysis : Use of K₂CO₃ or similar bases improves nucleophilic substitution efficiency during alkylation steps .

- Temperature Control : Room-temperature stirring minimizes side reactions (e.g., furan ring degradation) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.